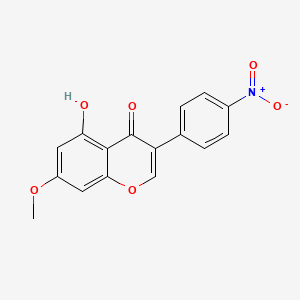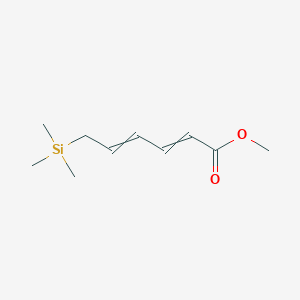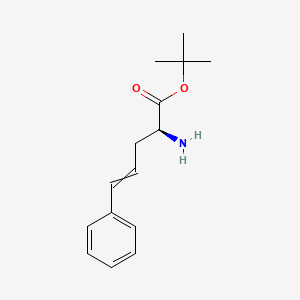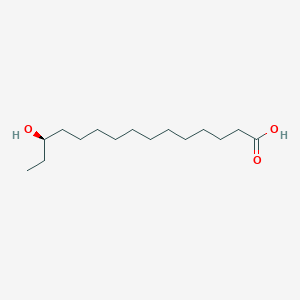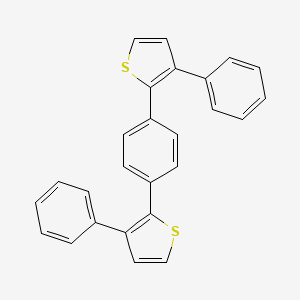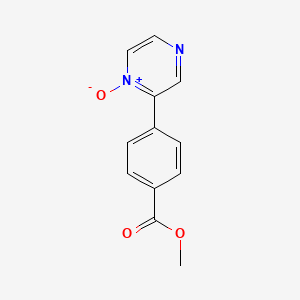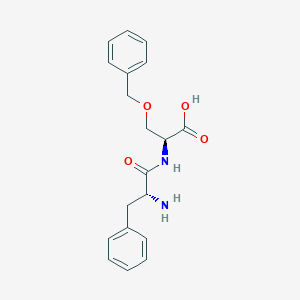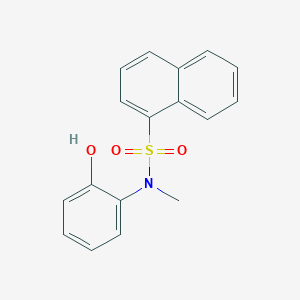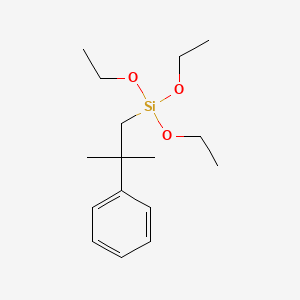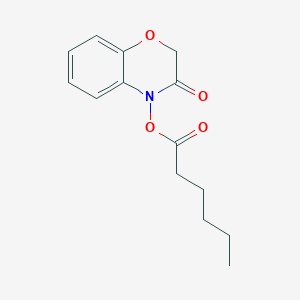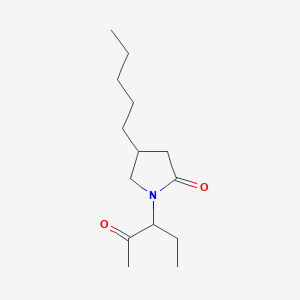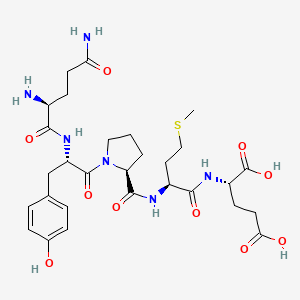
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid is a peptide compound composed of five amino acids: glutamine, tyrosine, proline, methionine, and glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the food industry for enhancing flavors and improving the functional properties of proteins.
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-glutamic acid: A dipeptide with similar structural features but fewer amino acids.
L-Tyrosyl-L-prolyl-L-methionyl-L-glutamic acid: A tetrapeptide lacking the glutamine residue.
L-Glutaminyl-L-tyrosyl-L-prolyl-L-alanine: A pentapeptide with alanine instead of glutamic acid.
Uniqueness
L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glutamine, tyrosine, proline, methionine, and glutamic acid allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
920010-28-2 |
|---|---|
Fórmula molecular |
C29H42N6O10S |
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H42N6O10S/c1-46-14-12-19(26(41)33-20(29(44)45)9-11-24(38)39)32-27(42)22-3-2-13-35(22)28(43)21(15-16-4-6-17(36)7-5-16)34-25(40)18(30)8-10-23(31)37/h4-7,18-22,36H,2-3,8-15,30H2,1H3,(H2,31,37)(H,32,42)(H,33,41)(H,34,40)(H,38,39)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
HDXMCHQLUVZSIS-YFNVTMOMSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


